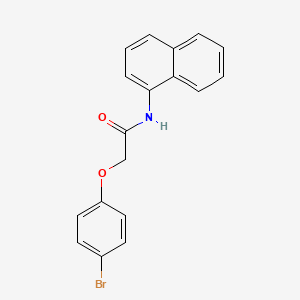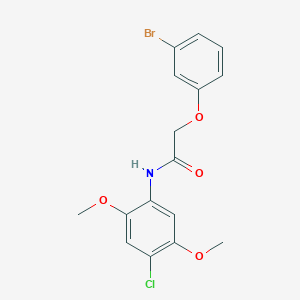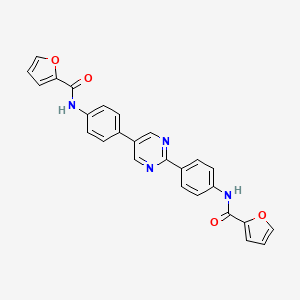![molecular formula C22H27NO3 B3460470 2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B3460470.png)
2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide, also known as DPCA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DPCA belongs to the family of phenylcyclohexylamines and has been shown to have an affinity for the sigma-1 receptor.
Mecanismo De Acción
2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide is believed to exert its therapeutic effects through its interaction with the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to changes in cellular processes and ultimately resulting in its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of oxidative stress, and the modulation of cell survival pathways. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide in lab experiments is its specificity for the sigma-1 receptor, which allows researchers to study the effects of sigma-1 receptor modulation on various cellular processes. However, one of the limitations of using this compound is its relatively low potency compared to other sigma-1 receptor ligands, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide, including the development of more potent analogs, the investigation of its potential therapeutic effects in various disease models, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide has been studied for its potential therapeutic effects in various fields of research, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic. In oncology, this compound has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-25-19-11-10-17(14-20(19)26-2)15-21(24)23-16-22(12-6-7-13-22)18-8-4-3-5-9-18/h3-5,8-11,14H,6-7,12-13,15-16H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQDOCVNMZTNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CCCC2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B3460389.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3460390.png)
![N~2~-benzyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3460394.png)
![N~1~-cyclopentyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3460397.png)

![benzyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B3460420.png)

![3-chloro-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B3460455.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-2,4-dimethoxybenzamide](/img/structure/B3460463.png)
![3-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B3460467.png)
![N-(2-bromo-4-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3460478.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B3460486.png)
![6,6'-oxybis[2-(trifluoromethyl)-1H-benzimidazole]](/img/structure/B3460489.png)
